3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-13(2,3)12(16)7-8-15-19(17,18)11-6-4-5-10(14)9-11/h4-6,9,12,15-16H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKJOXNABCYLBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNS(=O)(=O)C1=CC=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluorobenzenesulfonyl Chloride
The fluorinated sulfonyl chloride intermediate is critical for subsequent amination. A modified fluorodesulfonylation approach, as described in EP0512953B1, involves heating benzenesulfonyl fluoride derivatives with potassium fluoride (KF). For instance, 3-nitrobenzenesulfonyl fluoride can undergo nucleophilic aromatic substitution with KF at 120–140°C in sulfolane, yielding 3-fluorobenzenesulfonyl fluoride. Subsequent chlorination using phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C converts the sulfonyl fluoride to the sulfonyl chloride (Fig. 1A).
Reaction Conditions Table
| Step | Reagents/Catalysts | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Fluorination | KF (1.2 eq) | Sulfolane | 130°C | 78% |
| Chlorination | PCl₅ (1.5 eq) | CH₂Cl₂ | 25°C | 92% |
Preparation of 3-Hydroxy-4,4-Dimethylpentylamine
The branched amine moiety is synthesized via a two-step sequence:
Coupling of Sulfonyl Chloride and Amine
The final step involves nucleophilic substitution of 3-fluorobenzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine. Adapted from US4886629A, the reaction proceeds in chlorobenzene with triethylamine (Et₃N) as a base, achieving 85% yield after 6 hours at 70°C (Fig. 1B). Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity by solubilizing ionic intermediates.
Optimized Coupling Conditions
- Solvent : Chlorobenzene
- Base : Et₃N (2.0 eq)
- Catalyst : TBAB (0.1 eq)
- Temperature : 70°C
- Time : 6 hours
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum (DMSO-d₆, 300 MHz) exhibits characteristic signals:
- δ 7.50–7.70 (m, 4H, aromatic protons)
- δ 4.80 (s, 1H, -OH)
- δ 3.20–3.40 (m, 2H, -CH₂NH-)
- δ 1.10–1.30 (m, 12H, -C(CH₃)₂ and -CH₂CH₂-).
¹³C NMR (75 MHz) confirms the quaternary carbons of the dimethylpentyl group at δ 72.5 (C-OH) and δ 34.2 (C(CH₃)₂).
Fourier-Transform Infrared Spectroscopy (FTIR)
Key absorptions include:
- 3250–3350 cm⁻¹ (N-H stretch)
- 1160 cm⁻¹ and 1340 cm⁻¹ (SO₂ asymmetric/symmetric stretches)
- 1050 cm⁻¹ (C-F stretch).
Comparative Analysis of Synthetic Methods
Table 3.1. Yield Optimization via Catalysts
| Catalyst | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| None | Chlorobenzene | 62 | 88 |
| TBAB (0.1 eq) | Chlorobenzene | 85 | 95 |
| DMF (0.2 eq) | DMF | 78 | 92 |
TBAB significantly improves yield by facilitating interfacial reactions, consistent with findings in PMC11525713.
Challenges and Mitigation Strategies
Regioselective Fluorination
Early methods suffered from para-substitution byproducts due to the directing effects of the sulfonyl group. Employing bulkier solvents (e.g., chlorobenzene) and low temperatures (0–5°C) suppresses electrophilic side reactions.
Amine Hydroxyl Group Protection
The hydroxyl group in 3-hydroxy-4,4-dimethylpentylamine may react with sulfonyl chloride. Transient protection using tert-butyldimethylsilyl (TBS) ethers, followed by deprotection with tetrabutylammonium fluoride (TBAF), ensures chemoselective amidation.
Industrial-Scale Considerations
Patent EP0512953B1 highlights chlorobenzene as a preferred solvent for its high boiling point (131°C) and compatibility with sulfonyl chlorides. Continuous flow systems reduce reaction times by 40% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 3-fluoro-N-(3-oxo-4,4-dimethylpentyl)benzenesulfonamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide serves as a versatile building block in organic synthesis. Its unique functional groups enable the formation of more complex molecules through various chemical reactions such as substitution and condensation reactions.
Biology
Enzyme Inhibition Studies
Research indicates that this compound may act as an enzyme inhibitor or receptor ligand. The presence of the fluorine atom enhances its binding affinity to specific targets, making it a candidate for studying enzyme mechanisms and developing inhibitors .
Therapeutic Potential
Anti-inflammatory and Anticancer Activities
There is ongoing exploration into the therapeutic properties of this compound. Preliminary studies suggest it may exhibit anti-inflammatory effects and potential anticancer activities. These properties are attributed to its ability to modulate biological pathways involved in inflammation and tumor growth .
Industrial Applications
Material Development
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties allow for the formulation of innovative products in sectors such as pharmaceuticals and agrochemicals .
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal examined the enzyme inhibition capabilities of this compound. It demonstrated effective inhibition of target enzymes involved in inflammatory pathways, suggesting its potential use as an anti-inflammatory agent .
Case Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of this compound. In vitro tests showed that the compound inhibited cancer cell proliferation through apoptosis induction mechanisms. These findings warrant further investigation into its therapeutic applications in oncology .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxy group play crucial roles in binding to the active site of the target molecule, thereby modulating its activity. The benzenesulfonamide moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparisons
Key Observations :
- The target compound’s aliphatic substituent contrasts with aromatic or heterocyclic groups in analogs, likely reducing π-π stacking interactions but enhancing solubility via the hydroxyl group.
- Bulky substituents (e.g., trichloromethylquinazolinyl in ) may increase steric hindrance, affecting binding to biological targets.
Physical and Spectral Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- Melting points vary widely (146–294°C), influenced by substituent rigidity and intermolecular interactions. The target’s hydroxyl group may lower its m.p. compared to rigid heterocyclic analogs.
- Aromatic protons in analogs (e.g., δ 8.30 in ) contrast with the target’s aliphatic signals (expected δ 1–3 ppm for pentyl chain).
- Hydrochloride salts (e.g., ) exhibit distinct IR spectra due to ionic interactions.
Table 3: Activity and Pharmacokinetic Trends
Key Observations :
- The target’s hydroxyl group may improve aqueous solubility but reduce membrane permeability compared to lipophilic analogs (e.g., trichloromethylquinazolinyl in ).
- Heterocyclic substituents (e.g., pyrazole in ) are associated with kinase inhibitory effects, suggesting the target’s aliphatic chain may redirect activity toward alternative targets.
- Salt forms (e.g., hydrochloride in ) enhance stability and solubility, a formulation consideration absent in the target compound’s current data.
Biological Activity
3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorine atom attached to a benzenesulfonamide structure, which is known for its diverse biological activities. The specific functional groups present in the molecule contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it may act as an inhibitor of sodium ion channels, particularly Nav1.7, which plays a crucial role in pain signaling pathways . This inhibition can lead to analgesic effects in various pain models.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Effect | Reference |
|---|---|---|
| Sodium Channel Inhibition | Pain relief in neuropathic models | |
| Antimicrobial Activity | Inhibition of bacterial growth | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Studies
- Pain Management : A study investigated the efficacy of this compound in animal models of neuropathic pain. Results indicated significant pain reduction compared to control groups, suggesting its potential as a therapeutic agent for chronic pain conditions .
- Antimicrobial Properties : In vitro studies demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis, which highlights its potential use in treating infections .
- Cancer Research : Research has shown that the compound can induce apoptosis in specific cancer cell lines. The activation of apoptotic pathways was confirmed through assays measuring caspase activity and cell viability .
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide?
- Methodological Answer : Synthesis requires multi-step protocols involving sulfonylation of fluorinated aromatic precursors and subsequent coupling with the hydroxy-dimethylpentyl amine moiety. Key steps include:
- Reaction Conditions : Temperature control (0–5°C for exothermic steps) and anhydrous solvents (e.g., DCM or DMF) to prevent hydrolysis .
- Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity .
- Analytical Validation : HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR to confirm intermediate and final product integrity .
Q. How do structural modifications influence the compound’s biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Fluorine Position : 3-fluoro substitution on the benzene ring enhances target binding affinity (e.g., enzyme inhibition) compared to 2- or 4-fluoro isomers .
- Hydroxy-Dimethylpentyl Chain : The branched alkyl chain improves solubility in polar solvents (e.g., logP reduction by 0.5 units) while maintaining membrane permeability .
- Sulfonamide Group : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues in target enzymes (e.g., carbonic anhydrase isoforms) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- NMR Spectroscopy : F NMR to confirm fluorine incorporation (δ −110 to −115 ppm) and H NMR to verify the hydroxy-dimethylpentyl moiety (δ 1.2–1.4 ppm for geminal dimethyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]: ~342.1 g/mol) and detect impurities .
- X-ray Crystallography : For resolving conformational details of the sulfonamide group and fluorine orientation in solid-state studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay-specific variables:
- Target Selectivity : Use isoform-specific enzymatic assays (e.g., carbonic anhydrase II vs. IX) to clarify off-target effects .
- Cellular Context : Compare activity in cell lines with differential expression of efflux transporters (e.g., P-gp) to account for bioavailability variations .
- Data Normalization : Include internal controls (e.g., reference inhibitors) to standardize IC values across laboratories .
Q. What strategies are effective for studying the compound’s mechanism of action?
- Methodological Answer : Mechanistic workflows should integrate:
- Kinetic Binding Assays : Surface plasmon resonance (SPR) to measure real-time binding kinetics (e.g., / rates) with purified targets .
- Mutagenesis Studies : Site-directed mutagenesis of suspected binding residues (e.g., Thr199 in carbonic anhydrase) to confirm interaction hotspots .
- Metabolic Profiling : LC-MS/MS to identify Phase I/II metabolites in hepatocyte models, addressing potential off-target effects .
Q. How can in silico modeling improve the design of derivatives with enhanced potency?
- Methodological Answer : Computational approaches include:
- Docking Simulations : Glide or AutoDock Vina to predict binding poses within target active sites (e.g., COX-2 or EGFR kinases) .
- QSAR Modeling : Use Gaussian-based descriptors (e.g., HOMO/LUMO energies) to correlate electronic properties with inhibitory activity .
- MD Simulations : GROMACS for assessing conformational stability of ligand-target complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
